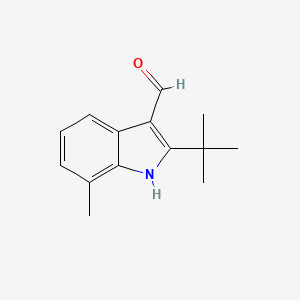

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde

Description

2-tert-Butyl-7-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a tert-butyl group at the 2-position, a methyl group at the 7-position, and a carbaldehyde functional group at the 3-position of the indole core. Indole derivatives are pivotal in organic synthesis and medicinal chemistry due to their structural versatility and biological relevance.

Properties

IUPAC Name |

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGXHVERAMDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of the indole ring through electrophilic substitution reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .

Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. These methods often require the use of catalysts and specific reaction conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective substitution reactions, making it valuable in creating sterically demanding molecules and heterocyclic compounds .

Biological Activities

This compound has been investigated for a variety of biological activities:

- Anticancer Properties: Research indicates that indole derivatives, including 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization . For instance, molecular docking studies suggest that this compound can stabilize interactions within the colchicine-binding site of tubulin, leading to enhanced anticancer activity .

- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against a range of pathogens. Its ability to inhibit microbial growth makes it a candidate for developing new antibacterial and antifungal agents .

- Anti-inflammatory Effects: Indole derivatives are known for their anti-inflammatory properties. 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for drug development. Its structural versatility allows for modifications that can enhance pharmacological profiles, targeting specific diseases such as cancer and infections . The presence of the tert-butyl group aids in improving solubility and bioavailability of derived compounds.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of indole derivatives highlighted that 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase cascades and disruption of mitochondrial membrane potential, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various indole derivatives, including 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its applicability in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors and enzymes, influencing cellular processes and signaling pathways . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde primarily differ in substituent types, positions, and functional groups. Below is a comparative analysis based on the evidence and analogous compounds from the Enamine Building Blocks Catalogue :

Table 1: Structural and Functional Comparison of Indole Derivatives

| Compound Name | Substituent Positions & Groups | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 2-tert-Butyl-7-methyl-1H-indole-3-carbaldehyde | 2: tert-butyl; 7: methyl; 3: carbaldehyde | C₁₅H₁₉NO | Aldehyde, tert-butyl, methyl | Synthetic intermediate, ligand design |

| Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate | 3: 2-aminoethyl; 7: methyl carboxylate | C₁₂H₁₅ClN₂O₂ | Amine, ester | Peptide mimetics, drug discovery |

| N-Methyl-1H-indole-7-carboxylate | 7: methyl carboxylate; N-methylated | C₁₁H₁₁NO₂ | Ester, N-methyl | Fluorescent probes, agrochemicals |

Key Observations:

Substituent Effects on Reactivity: The carbaldehyde group at position 3 in the target compound enhances electrophilicity, making it a candidate for nucleophilic addition reactions (e.g., condensations to form Schiff bases). In contrast, ester groups in analogs like methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate favor hydrolysis or amide coupling .

Electronic and Solubility Profiles :

- The methyl carboxylate in N-methyl-1H-indole-7-carboxylate increases polarity and aqueous solubility compared to the hydrophobic tert-butyl and methyl groups in the target compound. This distinction may influence bioavailability in pharmacological contexts .

Biological Activity

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties. The following sections explore its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step reactions that may include the condensation of indole derivatives with aldehydes. The compound serves as a precursor for more complex indole derivatives, which are valuable in pharmaceutical development.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 μg/mL | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 μg/mL | |

| Candida albicans | MIC: 7.80 μg/mL |

The compound exhibited significant activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

These findings suggest that 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde may act as a lead compound for further development into anticancer therapies.

The biological activity of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.

- Membrane Disruption : Its structure allows it to interact with microbial membranes, leading to cell lysis and death.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase activity and altering cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Antibacterial Study : A study conducted on Mycobacterium tuberculosis showed that derivatives of indole, including this compound, inhibited bacterial growth effectively, suggesting its potential use in treating tuberculosis infections .

- Cytotoxicity Assessment : In a comparative study with other indole derivatives, 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde demonstrated superior cytotoxic effects against breast cancer cells compared to structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of indole carbaldehyde derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. For example, tert-butyl groups can be introduced via tert-butylation reagents under anhydrous conditions. Optimization should focus on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde functionality without oxidation side reactions .

Q. How can the structural integrity of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and tert-butyl group (δ 1.4–1.6 ppm).

- X-ray crystallography : Employ SHELXL for refinement of single-crystal data to resolve steric effects from the tert-butyl group. Ensure cryogenic (100 K) data collection to minimize thermal motion artifacts .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~245).

Q. What safety protocols are essential for handling 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions due to unknown chronic toxicity .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

- Waste disposal : Classify as halogen-free organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Implement:

- Dose-response validation : Use standardized concentrations (e.g., 1–100 µM) across cell lines (e.g., HEK293, HepG2) with triplicate measurements.

- Batch-to-batch consistency : Characterize each synthesis batch via HPLC and H NMR to rule out structural analogs (e.g., 7-methyl vs. 5-methyl isomers).

- Control experiments : Include indole-3-carbaldehyde analogs to isolate the tert-butyl/methyl substituent effects .

Q. What strategies are effective for crystallizing 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde given its steric hindrance?

- Methodological Answer :

- Solvent screening : Test high-polarity solvents (e.g., DMSO, acetone) mixed with low-polarity antisolvents (e.g., hexane) via vapor diffusion.

- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours.

- Additive use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing. If unsuccessful, employ SHELXD/SHELXE for ab initio structure solution from powder diffraction data .

Q. How should researchers design experiments to assess the ecological impact of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer :

- Persistence testing : Conduct OECD 301B (Ready Biodegradability) assays in aqueous media with activated sludge inoculum. Monitor aldehyde degradation via LC-MS over 28 days.

- Toxicity screening : Use Daphnia magna (OECD 202) and Aliivibrio fischeri (Microtox) models for acute toxicity (EC₅₀).

- Soil mobility : Perform column leaching experiments with HPLC quantification of compound retention in loam/sand matrices .

Q. What methodological frameworks are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate NMR (e.g., C DEPT-135) with IR (aldehyde C=O stretch ~1700 cm⁻¹) and XPS (carbon oxidation states).

- Computational modeling : Optimize DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify anomalies .

- Error analysis : Quantify instrument calibration errors (e.g., ±0.01 ppm for NMR) and solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.